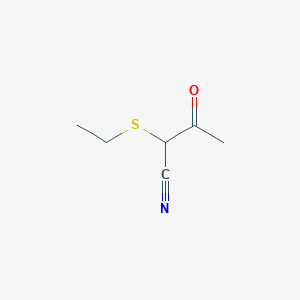

2-Ethylsulfanyl-3-oxobutanenitrile

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

70360-76-8 |

|---|---|

Molekularformel |

C6H9NOS |

Molekulargewicht |

143.21 g/mol |

IUPAC-Name |

2-ethylsulfanyl-3-oxobutanenitrile |

InChI |

InChI=1S/C6H9NOS/c1-3-9-6(4-7)5(2)8/h6H,3H2,1-2H3 |

InChI-Schlüssel |

SLQOOMAWPBHIQL-UHFFFAOYSA-N |

Kanonische SMILES |

CCSC(C#N)C(=O)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for 2 Ethylsulfanyl 3 Oxobutanenitrile

Retrosynthetic Analysis of the 2-Ethylsulfanyl-3-oxobutanenitrile Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. amazonaws.comrsc.orgnih.gov For this compound, several logical disconnections can be proposed.

A primary disconnection targets the carbon-sulfur bond (C-S). This is a common strategy for sulfides and leads to two synthons: a nucleophilic ethanethiolate anion and an electrophilic 2-halo-3-oxobutanenitrile cation. The corresponding real-world reagents would be ethanethiol (B150549) (or its salt, sodium ethanethiolate) and an α-halo-β-ketonitrile, such as 2-chloro-3-oxobutanenitrile.

Another powerful disconnection strategy is the carbon-carbon bond cleavage between the α-carbon and the carbonyl group. This approach is based on the well-established Claisen condensation chemistry. This disconnection yields an ethylsulfanylacetonitrile anion synthon and an acetyl cation synthon. The practical chemical equivalents for these synthons would be ethylsulfanylacetonitrile and an acetylating agent like acetyl chloride or ethyl acetate (B1210297).

These retrosynthetic pathways provide a logical framework for developing the forward synthetic routes discussed in the subsequent sections.

Established Synthetic Routes to 3-Oxobutanenitrile (B1585553) Frameworks

The 3-oxobutanenitrile core is a versatile chemical structure, and its synthesis is well-documented. guidechem.comnih.gov These methods provide the foundation upon which the full this compound molecule can be built.

One of the most fundamental and widely used methods for constructing β-ketonitriles is the base-catalyzed condensation reaction between an ester and a nitrile. google.com Specifically, the synthesis of the 3-oxobutanenitrile framework often involves the condensation of an acetate ester with acetonitrile (B52724). The active methylene (B1212753) group of the acetonitrile is deprotonated by a strong base, and the resulting carbanion attacks the carbonyl group of the ester.

Strong bases are typically required for this transformation, especially when dealing with less acidic nitriles. google.com Sodium hydride (NaH) is a particularly effective base for this purpose as it drives the reaction to completion. google.com Other strong bases like sodium amide (NaNH₂) and sodium butoxide have also been successfully employed. google.com For instance, the synthesis of 4-phenyl-3-oxobutanenitrile is achieved through the base-catalyzed condensation of ethyl phenylacetate (B1230308) and acetonitrile. rsc.org

Below is a table summarizing various conditions reported for the synthesis of 3-oxobutanenitrile derivatives via condensation reactions.

| Acetate Source | Nitrile | Base | Solvent | Yield | Reference |

| Methyl Acetate | Propionitrile | Sodium Amide | Liquid Ammonia (B1221849) | 63% | |

| Ethyl Acetate | Propionitrile | Sodium Hydride | Benzene (B151609) | 34% | google.com |

| Butyl Acetate | Propionitrile | Sodium Butoxide | Xylene | 70-75% | google.com |

| Methyl Benzoate | Propionitrile | Sodium Hydride | Toluene (B28343) | - | google.com |

| Ethyl Phenylacetate | Acetonitrile | Sodium Hydride | Toluene (reflux) | - | rsc.org |

Viewing the condensation from the perspective of the nitrile, the process can be described as an acylation of the acetonitrile carbanion. google.com The generation of this carbanion is a critical step, often achieved with strong bases like alkali metal hydroxides in the presence of a diorgano sulfoxide (B87167), or more traditionally with sodium amide or sodium hydride. google.comgoogle.comnih.gov

Once formed, the acetonitrile carbanion can be reacted with a suitable acylating agent, such as an acyl chloride or an ester, to yield the 3-oxobutanenitrile structure. The use of a 70-80% suspension of sodium hydride in mineral oil has been shown to be particularly efficient for the acylation of aliphatic nitriles with carboxylic acid esters, overcoming the low yields associated with other bases at elevated temperatures. google.com

The introduction of the ethylsulfanyl group (CH₃CH₂S-) can be accomplished at different stages of the synthesis. One common strategy involves the α-functionalization of a pre-formed 3-oxobutanenitrile. This would typically proceed via an initial α-halogenation of the 3-oxobutanenitrile, followed by a nucleophilic substitution reaction with sodium ethanethiolate.

Alternatively, a more convergent approach involves using a building block that already contains the sulfur moiety. For instance, ethylsulfanylacetonitrile can be synthesized and then used as the nitrile component in a condensation reaction with an acetate ester, as suggested by the retrosynthetic analysis. A similar approach has been used for the synthesis of methylsulfanyl analogs where a precursor is reacted with methyl iodide. researchgate.net This methodology is adaptable for introducing the ethylsulfanyl group, likely by using ethyl iodide or a similar ethylating agent.

Emerging and Sustainable Synthetic Protocols

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable chemical syntheses. acs.org These "green" methods aim to reduce waste, avoid hazardous reagents, and operate under milder conditions.

Significant progress has been made in developing metal-free and organocatalytic routes for the synthesis of nitriles and related structures. acs.orgorganic-chemistry.org One promising strategy involves the use of ionic liquids as catalysts. For example, 1-butyl-3-methylimidazolium chloride ([BMIm][Cl]) has been shown to effectively catalyze the synthesis of various nitriles from aldehydes and hydroxylamine (B1172632) hydrochloride under metal-free conditions. acs.org This domino-type reaction proceeds with high efficiency for a broad range of substrates. acs.org

Organocatalysis, which uses small organic molecules as catalysts, offers another sustainable alternative. For instance, the Knoevenagel condensation, a key C-C bond-forming reaction, can be performed under solvent-free conditions by grinding active methylene compounds with aldehydes over basic alumina. researchgate.net Such methods avoid the use of harsh solvents and often lead to high yields at room temperature. researchgate.net Furthermore, biocatalysis, utilizing enzymes like aldoxime dehydratases, presents a cyanide-free and highly sustainable pathway to nitriles from aldoximes under very mild aqueous conditions. mdpi.com These emerging protocols hold the potential to create pathways to compounds like this compound that are both efficient and environmentally benign.

Microwave-Assisted and Flow Chemistry Applications

Conventional methods for the synthesis of substituted β-ketonitriles often require prolonged reaction times and elevated temperatures, which can lead to the formation of byproducts and decomposition of the desired product. Microwave-assisted organic synthesis (MAOS) and flow chemistry offer compelling alternatives by enabling rapid and efficient chemical transformations.

Microwave-Assisted Synthesis:

Microwave irradiation can significantly accelerate chemical reactions by directly and efficiently heating the reaction mixture. For the synthesis of this compound, a plausible microwave-assisted approach involves the α-sulfenylation of a pre-formed β-ketonitrile, such as 3-oxobutanenitrile. This reaction would typically involve an electrophilic sulfur reagent.

A representative microwave-assisted synthesis could involve the reaction of 3-oxobutanenitrile with an electrophilic ethylthio source, such as N-(ethylthio)phthalimide or diethyl disulfide, in the presence of a suitable base and solvent. The use of microwave heating can dramatically reduce the reaction time from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of this compound (Hypothetical Data)

| Parameter | Conventional Heating | Microwave-Assisted |

| Reaction Time | 6 - 12 hours | 5 - 15 minutes |

| Temperature | 80 - 100 °C | 100 - 120 °C |

| Yield | 50 - 65% | 75 - 90% |

| Solvent | Toluene, THF | Acetonitrile, DMF |

| Byproducts | Moderate to High | Low to Moderate |

Flow Chemistry Applications:

Flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages over batch processing, including precise control over reaction parameters, enhanced safety, and ease of scalability. A flow chemistry setup for the synthesis of this compound could be designed to first generate the enolate of 3-oxobutanenitrile by passing it through a packed bed of a solid-supported base. This enolate stream would then be merged with a solution of an electrophilic sulfur reagent in a microreactor, leading to a rapid and controlled reaction to form the desired product.

The benefits of such a system include improved heat and mass transfer, which can lead to higher selectivity and yields. Furthermore, the small reactor volumes enhance safety, especially when dealing with reactive intermediates.

Atom-Economical and Environmentally Benign Syntheses

The principles of green chemistry encourage the development of synthetic routes that are both efficient in terms of atom economy and environmentally friendly.

Atom-Economical Approaches:

An atom-economical synthesis of this compound would ideally involve the direct functionalization of a C-H bond, thereby avoiding the use of pre-functionalized substrates and the generation of stoichiometric byproducts. A potential atom-economical route could be the direct α-C-H sulfenylation of 3-oxobutanenitrile with ethanethiol under oxidative conditions. This approach, however, can be challenging due to the potential for over-oxidation of the thiol and the need for a suitable catalyst.

A more common, though less atom-economical, approach is the reaction of an enolate with an electrophilic sulfur source. The choice of the electrophile impacts the atom economy. For instance, using diethyl disulfide as the sulfur source results in the formation of an ethanethiolate byproduct. In contrast, reagents like N-(ethylthio)phthalimide have poorer atom economy due to the large phthalimide (B116566) leaving group.

Environmentally Benign Syntheses:

An environmentally benign synthesis focuses on minimizing the environmental impact by using less hazardous solvents, reducing energy consumption, and employing catalytic methods. For the synthesis of this compound, this could involve:

Solvent Selection: Utilizing greener solvents such as ethanol, water, or ionic liquids instead of volatile organic compounds like toluene or tetrahydrofuran.

Catalysis: Employing catalytic amounts of a base or a phase-transfer catalyst to promote the reaction, rather than stoichiometric amounts of a strong base.

Energy Efficiency: As discussed, microwave-assisted synthesis can be more energy-efficient than conventional heating.

Table 2: Comparison of Reagents for α-Sulfenylation based on Green Chemistry Principles (Hypothetical Assessment)

| Reagent | Atom Economy | Environmental Hazard |

| Diethyl disulfide | Moderate | Moderate (thiol byproduct) |

| N-(Ethylthio)phthalimide | Low | High (phthalimide waste) |

| Ethanethiol (oxidative) | High | Moderate (requires oxidant) |

Chemical Reactivity and Transformation Pathways of 2 Ethylsulfanyl 3 Oxobutanenitrile

Intrinsic Reactivity of Functional Groups

The reactivity of 2-Ethylsulfanyl-3-oxobutanenitrile is a composite of the individual reactivities of its nitrile, ketone, and ethylsulfanyl groups, along with the influence of a reactive α-proton.

Reactivity of the Nitrile Group (–C≡N)

The nitrile group (–C≡N) is a highly versatile functional group characterized by a polarized carbon-nitrogen triple bond. The carbon atom is electrophilic due to the high electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. nih.govmdpi.com This reactivity is analogous to that of a carbonyl group. nih.gov

Key reactions involving the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, often proceeding through an amide intermediate. sci-hub.seorganic-chemistry.org Protonation of the nitrile nitrogen in acidic media enhances the electrophilicity of the carbon, facilitating attack by weak nucleophiles like water. sci-hub.seorganic-chemistry.org

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). organic-chemistry.orgresearchgate.net Milder reducing agents such as DIBAL-H can selectively reduce the nitrile to an aldehyde. organic-chemistry.org

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can attack the electrophilic nitrile carbon to form ketones after hydrolysis of the intermediate imine. nih.govsci-hub.se This reaction pathway highlights the nitrile's role as a precursor to carbonyl compounds.

The nitrile group's ability to participate in cycloaddition reactions is also a critical aspect of its chemistry, serving as a key component in the synthesis of nitrogen-containing heterocycles. mdpi.com

Reactivity of the Ketone Carbonyl (–C(=O)–)

The ketone carbonyl group features a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and a prime target for nucleophilic attack. Aldehydes are generally more reactive than ketones because they are less sterically hindered and the carbonyl carbon has a greater partial positive charge. researchgate.net

The ketone in this compound can undergo several characteristic reactions:

Nucleophilic Addition: It readily reacts with a variety of nucleophiles. For instance, reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields a secondary alcohol. sciencepublishinggroup.com

Condensation Reactions: The ketone can condense with amines and their derivatives. For example, reaction with a primary amine forms an imine, while reaction with a secondary amine can produce an enamine. researchgate.net These reactions are fundamental in building more complex molecular architectures.

Enolate Formation: The protons on the carbon atoms adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate. The enolate is a powerful nucleophile that can react with various electrophiles.

The presence of both a ketone and a nitrile group allows for selective reactions based on the choice of reagents and reaction conditions.

Acidity and Reactivity of the α-Proton to the Nitrile Group

The proton on the carbon situated between the nitrile and the ketone group (the α-carbon) exhibits significant acidity. This increased acidity is due to the combined electron-withdrawing effects of both the adjacent nitrile (–C≡N) and ketone (–C=O) groups. These groups stabilize the resulting carbanion (anion) through resonance and inductive effects.

The generation of this carbanion is a crucial step in many reactions, as it creates a potent nucleophilic center. This nucleophile can participate in various carbon-carbon bond-forming reactions, including:

Alkylation: Reaction with alkyl halides.

Aldol-type condensations: Reaction with other carbonyl compounds.

This reactivity is central to the use of β-ketonitriles as synthons in organic chemistry. For example, in the synthesis of polycyclic guanidines, β-dicarbonyl compounds react via their nucleophilic α-position in cyclocondensation reactions. nih.gov Similarly, active methylene (B1212753) compounds are employed in annulation reactions to form pyridones.

The Role of the Ethylsulfanyl Group as a Directing or Leaving Group

The ethylsulfanyl group (–S–CH₂CH₃) plays a dual role in the reactivity of the molecule. While not as common as halides, a thioether group can function as a leaving group under certain conditions, particularly when the departure is facilitated by the formation of a stable product or by the use of thiophilic reagents.

More importantly, the ethylsulfanyl group can act as a directing group and can be eliminated during cyclization reactions. In syntheses involving similar precursors, a phenylthio group has been shown to act as an activating group that is subsequently eliminated to generate a reactive intermediate for cyclocondensation. nih.gov In the context of this compound, the ethylsulfanyl group can be displaced by a nucleophile during a cyclization cascade, effectively making it a leaving group that facilitates the formation of a new heterocyclic ring. This is a common strategy in the synthesis of substituted pyridines.

Cyclization Reactions for Heterocyclic Compound Synthesis

The polyfunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. The combination of electrophilic centers (nitrile and ketone carbons) and a nucleophilic center (the α-carbon) allows for intramolecular or intermolecular cyclization reactions.

Formation of Pyrimidine (B1678525) and Dihydropyridine (B1217469) Derivatives

The synthesis of pyrimidine and pyridine (B92270) rings often involves the condensation of a three-carbon fragment with a reagent that provides the remaining atoms of the heterocycle. This compound is an ideal three-carbon building block for this purpose.

Pyrimidine Synthesis: Pyrimidines are typically formed by the reaction of a 1,3-dielectrophilic component with an N-C-N nucleophile like amidines or guanidine. In a likely reaction pathway, this compound can react with an amidine. The reaction would proceed through initial nucleophilic attack of the amidine on the ketone carbonyl, followed by cyclization involving the nitrile group, and subsequent elimination of the ethylsulfanyl group and water to yield a substituted aminopyrimidine. This strategy is analogous to the cyclocondensation of β-dicarbonyl compounds or other active methylene compounds with amidines. nih.gov

| Reactant 1 | Reactant 2 | Resulting Heterocycle | Reference Analogy |

| This compound | Amidine (e.g., Acetamidine) | Substituted Aminopyrimidine | |

| This compound | Guanidine | 2-Amino-pyrimidine derivative | nih.gov |

Dihydropyridine and Pyridine Synthesis: The synthesis of substituted pyridines or their dihydrogenated counterparts can be achieved through various condensation strategies. For instance, compounds similar to this compound, like 3-oxobutanamides, are known to undergo condensation with reagents such as malononitrile (B47326) and ethylene (B1197577) diamine to produce pyridine derivatives. In a plausible pathway, this compound could react with an enamine or another active methylene compound in a Michael addition, followed by cyclization and elimination of the ethylsulfanyl group to afford a highly substituted dihydropyridine or pyridine ring. The synthesis of 2-pyridones often utilizes the reaction of active methylene compounds in annulation reactions.

| Precursor Type | Reaction Partner(s) | Resulting Heterocycle | Reference Analogy |

| 3-Oxobutanamide (analogous) | Malononitrile, Ethylene Diamine | Pyridine derivative | |

| Active Methylene Compound (analogous) | N-propargylamines | 2-Pyridone |

These examples demonstrate the synthetic utility of the this compound scaffold, where each functional group plays a distinct and crucial role in directing the formation of complex heterocyclic products.

Synthesis of Pyrazole (B372694) and Thiazole (B1198619) Scaffolds

The versatile chemical nature of this compound allows for its use as a key building block in the synthesis of various heterocyclic systems, including pyrazoles and thiazoles.

The synthesis of pyrazole derivatives often involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. hilarispublisher.commdpi.com In this context, this compound can serve as the 1,3-dicarbonyl equivalent. For instance, the reaction of this compound with hydrazine hydrate (B1144303) would be expected to yield a pyrazole derivative, following a cyclocondensation reaction. The initial step would likely be the nucleophilic attack of the hydrazine on one of the carbonyl groups of the butanenitrile derivative, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. The reaction can be influenced by various factors such as the solvent, temperature, and the presence of catalysts. nih.gov

Thiazole derivatives, on the other hand, are commonly synthesized through the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. pharmaguideline.comsysrevpharm.org While this compound is not a traditional substrate for this reaction, its functional groups offer potential for alternative synthetic routes. For example, it could potentially react with a source of sulfur and ammonia (B1221849), or a thioamide equivalent, under specific conditions to form a thiazole ring. The reaction of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid with thiourea (B124793) derivatives leads to the formation of 2-aminothiazole (B372263) derivatives. ekb.eg This suggests that the oxo and nitrile functionalities of this compound could be manipulated to achieve a similar transformation. The reaction mechanism would likely involve the formation of an intermediate that undergoes cyclization to furnish the thiazole core. mdpi.com

| Starting Material | Reagent | Product Scaffold | Reference |

| This compound | Hydrazine hydrate | Pyrazole | hilarispublisher.commdpi.com |

| 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid | Thiourea derivatives | 2-Aminothiazole | ekb.eg |

| 1,4-disubstituted thiosemicarbazides | Chloroacetone | 2,3,4-trisubstituted thiazoles | mdpi.com |

Construction of Pyridazine (B1198779) and Fused Pyridazine Systems

The construction of pyridazine and its fused derivatives from this compound represents a significant area of synthetic exploration. The reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds like cyanoacetic acid in acetic anhydride (B1165640) has been shown to produce pyridazin-3-one derivatives in excellent yields. nih.gov This suggests a potential pathway where a derivative of this compound, upon reaction with a suitable hydrazone, could undergo cyclization to form a pyridazine ring.

Furthermore, the synthesis of fused pyridazine systems can be achieved through various strategies. For instance, the reaction of N-2-pyridyl-3-oxobutanamide with aryl diazonium salts, followed by treatment with malononitrile, has been reported to yield pyridazine derivatives. researchcommons.orgresearchgate.netraco.cat This highlights the utility of β-keto nitrile derivatives in constructing complex heterocyclic systems. The reaction of phenylazocyanothioacetamide with various reagents has been shown to produce pyridazine and fused pyridazine derivatives, such as pyrazolopyridazine and thiazolopyridazine. nih.gov These examples provide a basis for exploring similar reactivity with this compound.

A general approach for synthesizing pyridazin-3-ones involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds. nih.gov Additionally, copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be subsequently oxidized to pyridazines. organic-chemistry.org These methods could potentially be adapted for use with derivatives of this compound.

| Reactant 1 | Reactant 2 | Product | Reference |

| 3-oxo-2-arylhydrazonopropanals | p-nitrophenylacetic acid/cyanoacetic acid | Pyridazin-3-one derivatives | nih.gov |

| N-2-pyridyl-3-oxobutanamide | Aryl diazonium salts, then malononitrile | Pyridazine derivatives | researchcommons.orgresearchgate.netraco.cat |

| β,γ-unsaturated hydrazones | - | 1,6-dihydropyridazines | organic-chemistry.org |

Access to Oxazoline (B21484) and Related O,N-Heterocycles

Oxazolines are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. nih.gov Their synthesis often involves the cyclization of β-amino alcohols with carboxylic acids or their derivatives. nih.govnih.gov The structure of this compound, with its keto and nitrile functionalities, provides a platform for the synthesis of oxazoline-related structures.

One established method for synthesizing 2-oxazolines is the reaction of nitriles with aminoalcohols, which can proceed without the need for metal catalysts. organic-chemistry.org This suggests that this compound could react with an appropriate aminoalcohol to form an oxazoline derivative. The reaction would likely proceed through the initial formation of an intermediate amidine from the nitrile group, followed by an intramolecular nucleophilic attack by the hydroxyl group of the aminoalcohol onto the carbon of the amidine, and subsequent elimination of a leaving group. Another approach involves the reaction of aldehydes with 2-aminoethanol. organic-chemistry.org

Furthermore, the use of activators or catalysts can facilitate oxazoline synthesis. For instance, the reaction of alkyl 2-diazo-3-oxoalkanoates with aziridines, induced by microwave heating, yields alkyl 2-(oxazolin-2-yl)alkanoates without the need for a catalyst. nih.gov While not a direct application of this compound, this highlights the potential for ring-expansion reactions to form oxazolines. Additionally, various O,N-heterocycles can be accessed through multicomponent reactions, such as the three-component condensation of alkynes, urea (B33335) or thiourea, and aldehydes to form 2-amino-4H-1,3-oxazines. organic-chemistry.org

| Reactant 1 | Reactant 2 | Product | Reference |

| Nitriles | Aminoalcohols | 2-Substituted oxazolines | organic-chemistry.org |

| Aldehydes | 2-Aminoethanol | 2-Oxazolines | organic-chemistry.org |

| Alkyl 2-diazo-3-oxoalkanoates | Aziridines | Alkyl 2-(oxazolin-2-yl)alkanoates | nih.gov |

| Alkynes, Urea/Thiourea | Aldehydes | 2-Amino-4H-1,3-oxazines | organic-chemistry.org |

Ring Annulation Reactions to Indole (B1671886) and Fused Indole Systems

The indole framework is a privileged scaffold in medicinal chemistry, and its synthesis has been a subject of intense research. Ring annulation reactions provide a powerful tool for constructing complex fused indole systems. While direct reactions of this compound to form indoles are not explicitly detailed, its chemical functionalities suggest its potential as a precursor in such transformations.

One of the most well-known methods for indole synthesis is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.gov A derivative of this compound could potentially serve as the carbonyl component in this reaction.

More complex fused indole systems can be generated through cycloaddition reactions. For example, Zn(II)-catalyzed divergent synthesis of functionalized polycyclic indolines has been achieved through formal [3 + 2] and [4 + 2] cycloadditions of indoles with 1,2-diaza-1,3-dienes. polimi.it The nature of the substituents on the substrates dictates the reaction pathway. This highlights the potential for carefully designed derivatives of this compound to participate in such cycloadditions to create diverse indole-based architectures. Furthermore, the generation of indole-2,3-quinodimethanes from 1,2,3,4-tetrahydropyrrolo[3,4-b]indoles offers another route to functionalized indoles. nih.gov

| Reaction Type | Reactants | Product | Reference |

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Indole | nih.gov |

| [3+2] and [4+2] Cycloaddition | Indoles, 1,2-Diaza-1,3-dienes | Fused Indolines | polimi.it |

| Deamination | 1,2,3,4-Tetrahydropyrrolo[3,4-b]indoles | Indole-2,3-quinodimethanes | nih.gov |

Multicomponent Reaction (MCR) Strategies Employing this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov The diverse functionalities of this compound make it an attractive component for the design of novel MCRs.

Mechanistic Studies of MCRs Involving this compound

While specific mechanistic studies of MCRs involving this compound are not extensively documented, the general principles of MCRs can be applied to understand its potential reactivity. MCRs often proceed through a series of sequential reactions, such as condensations, additions, and cyclizations, without the isolation of intermediates.

For example, in a hypothetical MCR involving this compound, an aldehyde, and an amine, the reaction could initiate with the formation of an enamine from the aldehyde and amine. This enamine could then act as a nucleophile, attacking one of the electrophilic centers of this compound. Subsequent intramolecular reactions would then lead to the final heterocyclic product. The mechanistic pathway can be influenced by the choice of catalyst, solvent, and reaction conditions. For instance, the use of Lewis acids can activate carbonyl groups, while organocatalysts can facilitate specific bond formations. researchgate.net The study of MCRs involving similar building blocks, such as the reaction of 2-alkynylbenzaldehydes, amines, and phosphites, provides insight into the plausible mechanistic steps. researchgate.net

Diversity-Oriented Synthesis via MCRs

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. MCRs are a powerful tool in DOS due to their ability to rapidly generate complexity from simple starting materials. researchgate.net The use of this compound in MCR-based DOS strategies could lead to the discovery of novel bioactive compounds.

By systematically varying the other components in an MCR with this compound, a wide array of different heterocyclic scaffolds can be accessed. For example, using different aldehydes, amines, and other nucleophiles would result in a library of compounds with diverse substitution patterns and core structures. This approach has been successfully applied to the synthesis of various heterocyclic systems, including indolocarbazoles and pyrano[2,3-d]pyrimidines. rsc.orgnih.gov The inherent efficiency of MCRs makes this a highly attractive strategy for exploring chemical space and identifying new lead compounds for drug discovery.

Derivatives and Analogs of 2 Ethylsulfanyl 3 Oxobutanenitrile

Systematic Structural Modifications of the Ethylsulfanyl Group

Alkyl Group Variation:

The ethyl group can be systematically varied to include a range of other alkyl, aryl, or functionalized moieties. The introduction of different alkyl groups, from smaller (methyl) to larger and more complex branched chains (isopropyl, tert-butyl), allows for a fine-tuning of the steric hindrance around the C-2 position. Replacing the ethyl group with an aromatic ring, such as a phenyl group, would introduce electronic effects through resonance and induction.

Oxidation State of Sulfur:

The sulfur atom in the ethylsulfanyl group can exist in higher oxidation states, leading to the formation of sulfoxides and sulfones. These transformations dramatically alter the electronic nature of the substituent.

Sulfoxide (B87167) Formation: Oxidation of the sulfide (B99878) to a sulfoxide (2-(ethylsulfinyl)-3-oxobutanenitrile) introduces a chiral center at the sulfur atom and increases the electron-withdrawing nature of the group.

Sulfone Formation: Further oxidation to a sulfone (2-(ethylsulfonyl)-3-oxobutanenitrile) results in a potent electron-withdrawing group, which can significantly impact the acidity of the adjacent C-2 proton and the reactivity of the carbonyl and nitrile groups.

These modifications are summarized in the table below.

| Modification Type | Example Substituent | Anticipated Effect on Properties |

| Alkyl Chain Length | -S-CH₃, -S-CH(CH₃)₂, -S-C(CH₃)₃ | Alters steric bulk, influences solubility |

| Aryl Substitution | -S-C₆H₅ | Introduces aromaticity and electronic effects |

| Oxidation State | -S(O)-C₂H₅, -S(O)₂-C₂H₅ | Increases electron-withdrawing character, enhances acidity of α-proton |

Alterations and Substitutions on the 3-Oxobutanenitrile (B1585553) Backbone

The 3-oxobutanenitrile backbone is a versatile scaffold that allows for a variety of chemical transformations. Key reactive sites include the α-carbon (C-2), the carbonyl group (C-3), and the nitrile group.

The presence of both a keto and a nitrile function in a geminal relationship can lead to enolization. The dual reactivity of β-ketonitriles allows them to act as both electrophiles at the nitrile moiety and nucleophiles from the enol or α-carbon. nih.gov This characteristic is foundational for designing tandem reactions. nih.gov

Modifications can include:

Reactions at the α-carbon: The proton at the C-2 position is acidic and can be removed by a base to generate a nucleophilic enolate. This enolate can then react with various electrophiles, leading to the introduction of new substituents.

Knoevenagel Condensation: The active methylene (B1212753) group can participate in Knoevenagel condensation reactions with aldehydes and ketones. For instance, a three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines has been developed. researchgate.net

Modification of the Carbonyl Group: The ketone at C-3 can be reduced to a secondary alcohol, or it can react with Grignard reagents to introduce new alkyl or aryl groups and form a tertiary alcohol.

Transformations of the Nitrile Group: The nitrile group is highly versatile and can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. byjus.comlibretexts.org The electrophilic carbon of the nitrile group can also be attacked by nucleophiles. libretexts.orgnih.gov

Synthesis and Characterization of Polyfunctionalized Analogs

The synthesis of polyfunctionalized analogs of 2-Ethylsulfanyl-3-oxobutanenitrile often employs multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step. For example, β-ketonitriles are valuable precursors for the synthesis of densely functionalized heterocycles like 3-cyanopyrroles through three-component reactions. nih.gov

One common synthetic route to β-ketonitriles involves the condensation of an ester with a nitrile in the presence of a strong base. For example, the reaction of ethyl phenylacetate (B1230308) with acetonitrile (B52724) using sodium hydride yields 4-phenyl-3-oxobutanenitrile. rsc.org Microwave-assisted synthesis has also been shown to be an effective method for producing β-ketonitriles, with yields ranging from 30 to 72%.

The characterization of these new analogs relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the carbon-hydrogen framework, while Infrared (IR) spectroscopy confirms the presence of key functional groups such as the nitrile (C≡N) and carbonyl (C=O) groups. Mass spectrometry provides information on the molecular weight and fragmentation patterns.

Investigations into Structure-Reactivity Relationships within this compound Series

Structure-reactivity relationship (SRR) studies aim to quantitatively correlate the chemical structure of reactants with their reaction rates and equilibria. libretexts.org In the context of the this compound series, these investigations focus on how the systematic modifications described above influence the reactivity of the molecule.

The Hammett equation, originally developed for benzene (B151609) derivatives, provides a framework for quantifying the electronic effects of substituents. libretexts.org A similar approach can be applied to the this compound series to correlate substituent parameters with reaction rates or equilibrium constants for various transformations. Such studies are crucial for the rational design of new derivatives with tailored reactivity for specific applications in organic synthesis. The goal of such systematic investigations is to better understand how changes in stereochemistry and protecting groups affect the mechanism and outcome of reactions, enabling a more rational design of synthetic routes. universiteitleiden.nl

The following table summarizes the anticipated impact of structural modifications on the reactivity of the core functional groups.

| Structural Modification | Effect on C-2 Acidity | Effect on Carbonyl Electrophilicity | Effect on Nitrile Electrophilicity |

| Alkylthio to Alkylsulfinyl | Increase | Increase | Increase |

| Alkylthio to Alkylsulfonyl | Significant Increase | Significant Increase | Significant Increase |

| Introduction of electron-withdrawing group at C-4 | Increase | Increase | Increase |

| Introduction of electron-donating group at C-4 | Decrease | Decrease | Decrease |

This systematic approach to the derivatization and study of this compound and its analogs provides a powerful platform for discovering new chemical reactivity and synthesizing novel, polyfunctionalized molecules.

Applications of 2 Ethylsulfanyl 3 Oxobutanenitrile in Advanced Organic Synthesis

Utilization as a Synthon for Elaborate Organic Molecules

In organic synthesis, the utility of a molecule is often defined by its capacity to act as a synthon—a building block that can be strategically incorporated into a larger target molecule. 2-Ethylsulfanyl-3-oxobutanenitrile excels in this role due to its multiple reactive sites. The carbon atom situated between the carbonyl and nitrile groups is particularly acidic and can be easily deprotonated by a base to form a stable carbanion. This nucleophilic carbanion can then participate in a variety of carbon-carbon bond-forming reactions.

This reactivity is analogous to that of other 3-oxoalkanenitriles, such as 4-phenyl-3-oxobutanenitrile, which are known to be versatile starting materials for the synthesis of a wide array of polyfunctionally substituted heterocycles. rsc.org For instance, the nucleophilic center can react with electrophiles, while the ketone and nitrile functionalities can undergo cyclization reactions with binucleophilic reagents. This dual reactivity allows for the construction of complex heterocyclic systems like pyrazoles, pyrimidines, and pyridines, which are core structures in many areas of chemical science.

Table 1: Reactive Sites of this compound and Potential Transformations

| Reactive Site | Type of Reagent | Potential Reaction Type |

|---|---|---|

| α-Carbon | Base, then Electrophile | Alkylation, Acylation |

| Ketone Carbonyl | Nucleophile (e.g., Hydrazine (B178648), Amine) | Condensation, Cyclization |

| Nitrile Group | Nucleophile, Reducing Agent | Addition, Hydrolysis, Reduction |

The dimethylaminomethylidene derivative of related ketonitriles has proven to be a versatile starting material for creating a variety of heterocyclic compounds. rsc.org This demonstrates how simple modifications of the initial structure can open up new synthetic pathways, further highlighting its value as a flexible synthon.

Role in the Preparations of Precursors for Bioactive Scaffolds

A significant application of β-ketonitriles lies in the synthesis of molecular scaffolds that form the core of biologically active compounds. These scaffolds are foundational structures that can be further functionalized to develop new therapeutic agents. Research on analogous compounds has demonstrated their effectiveness in creating precursors for potent drugs.

For example, a three-component reaction involving α-hydroxyketones, 3-oxobutanenitrile (B1585553), and anilines has been developed to produce a key pyrrole (B145914) framework. researchgate.net This synthetic route was successfully used to generate several pyrrole-based drug candidates, including a COX-2 selective non-steroidal anti-inflammatory drug (NSAID) and antituberculosis lead compounds like BM212. researchgate.net The ability to construct such valuable scaffolds in a concise manner showcases the power of these building blocks in medicinal chemistry. researchgate.net

Another important bioactive scaffold is the 2-alkylideneindolin-3-one core, which is present in numerous natural products and synthetic molecules with a wide spectrum of biological activities, including potent inhibition of kinases involved in cell cycle regulation. mdpi.com Methodologies have been developed where a cyanide anion attacks a chalcone (B49325) precursor, triggering a cascade cyclization to form 2-(3-oxoindolin-2-ylidene)acetonitriles. mdpi.com This strategy provides an efficient route to these valuable scaffolds, which are central to modern medicinal chemistry. mdpi.com

Table 2: Examples of Bioactive Scaffolds Synthesized from β-Ketonitrile Analogs

| Precursor Analog | Reaction Type | Bioactive Scaffold | Therapeutic Area/Significance |

|---|---|---|---|

| 3-Oxobutanenitrile | Three-component reaction | Substituted Pyrrole | NSAIDs, Antituberculosis Agents researchgate.net |

| Cyanide (reacting with chalcone) | Cascade Cyclization | 2-Alkylideneindolin-3-one | Kinase Inhibitors, Anticancer mdpi.com |

The benzothiazole (B30560) ring is another privileged scaffold in medicinal chemistry, found in various approved drugs. researchgate.net The reactivity of the 3-oxobutanenitrile core makes it a suitable precursor for the synthesis of benzothiazole derivatives, further expanding its contribution to the development of new pharmaceuticals. researchgate.net

Development of Functional Molecules with Specific Properties (e.g., Odorants)

While the primary documented applications of this compound and its analogs are in constructing complex heterocyclic systems for medicinal chemistry, its structure suggests potential in other areas. The presence of an ethylsulfanyl group (a type of thioether) introduces the possibility of developing functional molecules with specific sensory properties, such as odorants.

Organosulfur compounds are well-known for their potent and often distinct aromas, contributing to the scent profiles of foods like garlic, onion, and coffee. The specific arrangement of the ketone, nitrile, and thioether functionalities in this compound could lead to novel odorant molecules upon modification or degradation. Although this specific application is not extensively documented in scientific literature, the synthesis of small, volatile organosulfur molecules is a known strategy for creating new fragrances and flavorings.

Contributions to Stereoselective and Asymmetric Synthesis

Stereochemistry plays a crucial role in the biological activity of molecules. The synthesis of a single, desired stereoisomer, known as asymmetric synthesis, is a major goal in modern drug development. This compound possesses a prochiral center at the α-carbon. This means that while the starting material is not chiral, a reaction at this position can create a new stereocenter.

If a new substituent is introduced at this α-carbon, two different enantiomers (non-superimposable mirror images) can be formed. By using chiral catalysts or auxiliaries, chemists can direct the reaction to selectively produce one enantiomer over the other. This is a key principle in stereoselective synthesis.

Furthermore, reactions involving this compound can be designed to control the stereochemical outcome. For instance, 1,3-dipolar cycloaddition reactions of nitrile oxides to alkenes are powerful methods for creating isoxazoline (B3343090) rings with high stereoselectivity. researchgate.net By analogy, this compound could be used as a substrate in reactions where an existing stereocenter on a reaction partner influences the stereochemical outcome of the newly formed centers, a process known as diastereoselective synthesis. The ability to control the three-dimensional arrangement of atoms is critical for creating molecules that can interact precisely with biological targets like enzymes and receptors.

Table 3: Stereoselective Potential of this compound

| Feature | Synthetic Strategy | Potential Outcome |

|---|---|---|

| Prochiral α-Carbon | Asymmetric alkylation/acylation | Enantiomerically enriched product with a new stereocenter |

| Ketone Carbonyl | Chiral reduction | Enantiomerically enriched β-hydroxynitrile |

Spectroscopic and Computational Characterization of 2 Ethylsulfanyl 3 Oxobutanenitrile and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable tools for determining the precise arrangement of atoms and functional groups within a molecule. For a compound like 2-Ethylsulfanyl-3-oxobutanenitrile, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, and X-ray crystallography would provide a comprehensive structural analysis.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the different types of protons present. For instance, the ethyl group would exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The proton on the carbon atom adjacent to the nitrile and ketone groups (the α-proton) would likely appear as a singlet. The acetyl group's methyl protons would also produce a singlet. The chemical shifts of these protons are influenced by their local electronic environment.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. Key signals would include those for the nitrile carbon (C≡N), the ketone carbonyl carbon (C=O), the two carbons of the ethyl group, the acetyl methyl carbon, and the carbon atom to which the sulfanyl (B85325) group is attached. The chemical shifts of these carbons provide insight into the electronic structure of the molecule. For related n-(alkylthio)-1-alkanethiols, characteristic behaviors in ¹³C NMR have been observed and are dependent on the substitution pattern documentsdelivered.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar functional groups and may vary in the actual spectrum.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (ethyl) | ~1.3 (triplet) | ~15 |

| CH₂ (ethyl) | ~2.8 (quartet) | ~30 |

| CH (backbone) | ~4.0 (singlet) | ~50 |

| C=O | - | ~195 |

| CH₃ (acetyl) | ~2.4 (singlet) | ~25 |

| C≡N | - | ~115 |

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

GC-MS and LC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to determine the molecular weight of this compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the molecule. Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, cleavage of the ethyl group or the acetyl group would result in characteristic fragment ions. The fragmentation of n-(alkylthio)-1-alkanethiols often occurs via α- and β-cleavage, leading to intense characteristic peaks documentsdelivered.com.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. This is a critical step in confirming the identity of a newly synthesized molecule and distinguishing it from other compounds with the same nominal mass. Mass spectrometry-based methods are central to the analysis of sulfur-containing metabolites nih.gov.

IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. A strong, sharp peak around 2250 cm⁻¹ would indicate the presence of the nitrile group (C≡N). A strong absorption band in the region of 1715 cm⁻¹ would be characteristic of the ketone carbonyl group (C=O). The C-H stretching vibrations of the alkyl groups would appear around 2850-3000 cm⁻¹. The C-S stretching vibration is typically weaker and appears in the fingerprint region of the spectrum. The spectral characterization of related compounds often relies on these key vibrational modes sapub.orgsemanticscholar.org.

UV-Vis Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The carbonyl group and the nitrile group are chromophores that absorb UV radiation. The presence of the sulfur atom can also influence the absorption spectrum. While not as structurally informative as NMR or MS, UV-Vis spectroscopy can be used for quantitative analysis and to provide complementary electronic information.

If a suitable single crystal of this compound can be grown, X-ray crystallography can provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and conformational details, offering a definitive picture of the molecule's architecture.

Computational Chemistry and Theoretical Studies

Computational methods are increasingly used to complement experimental data and provide deeper insights into the properties of molecules.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to predict a variety of molecular properties. For this compound, these calculations could be used to:

Optimize the molecular geometry and predict bond lengths and angles, which can be compared with experimental data if available.

Calculate theoretical NMR and IR spectra to aid in the interpretation of experimental spectra.

Determine the distribution of electron density and calculate molecular orbitals (e.g., HOMO and LUMO) to understand the molecule's electronic structure and predict its reactivity.

Investigate reaction mechanisms involving the compound. For example, DFT studies have been used to elucidate the mechanism of reactions for the synthesis of related sulfur-containing heterocycles nih.gov.

Table 2: Summary of Spectroscopic and Computational Analyses

| Technique | Information Obtained |

| ¹H NMR | Proton environment and connectivity |

| ¹³C NMR | Carbon skeleton |

| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity |

| Mass Spectrometry | Molecular weight and fragmentation patterns |

| High-Resolution MS | Elemental composition |

| IR Spectroscopy | Presence of functional groups (C≡N, C=O) |

| UV-Vis Spectroscopy | Electronic transitions |

| X-ray Crystallography | 3D molecular structure in the solid state |

| Quantum Chemical Calculations | Optimized geometry, predicted spectra, electronic properties |

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is primarily dictated by the rotation around its single bonds. Of particular interest are the dihedral angles associated with the ethylsulfanyl and acetyl groups. Computational methods, such as Density Functional Theory (DFT), would be employed to identify the stable conformers and the transition states that interconnect them.

A relaxed potential energy surface scan would typically be performed by systematically varying key dihedral angles and calculating the corresponding single-point energies. This allows for the identification of local minima, which represent stable conformations. Subsequent geometry optimization and frequency calculations at a higher level of theory would confirm these as true minima and provide their relative thermodynamic stabilities.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C-S-C-C) (°) | Dihedral Angle (C-C(O)-C-CN) (°) | Relative Energy (kcal/mol) |

| A | 180 (anti-periplanar) | 0 (syn-periplanar) | 0.00 |

| B | 60 (gauche) | 0 (syn-periplanar) | 1.25 |

| C | 180 (anti-periplanar) | 120 (anti-clinal) | 2.50 |

| D | 60 (gauche) | 120 (anti-clinal) | 3.75 |

This data is illustrative and based on general principles of conformational analysis.

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound in a simulated environment, such as in a solvent at a given temperature. mdpi.com MD simulations can provide insights into the conformational flexibility, intermolecular interactions, and the time-averaged behavior of the molecule. osti.gov For instance, an MD simulation could reveal the preferential solvation of the polar nitrile and keto groups and the more hydrophobic ethylsulfanyl moiety. acs.org The trajectory from an MD simulation can also be analyzed to understand the transitions between different conformational states and their lifetimes. uniupo.it

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry is a powerful tool for elucidating the step-by-step processes of chemical reactions. rsc.orgnih.gov For this compound, a β-ketonitrile, several reactions are of interest, including its synthesis and subsequent transformations. nih.govbeilstein-journals.org

One common reaction involving β-ketonitriles is their use as nucleophiles in alkylation or acylation reactions after deprotonation at the α-carbon. youtube.com Computational modeling can map out the reaction pathway for such a transformation. This involves locating the transition state structure and calculating the activation energy barrier, which provides insights into the reaction kinetics. rsc.org

For example, the synthesis of a pyrazole (B372694) derivative from this compound and a hydrazine (B178648) could be modeled. The reaction would likely proceed through nucleophilic attack of the hydrazine on the ketone carbonyl, followed by cyclization and dehydration. DFT calculations could be used to determine the energetics of each step, identifying the rate-determining step and the most plausible reaction mechanism. numberanalytics.comacs.org

Table 2: Hypothetical Calculated Activation Energies for a Proposed Reaction Pathway

| Reaction Step | Description | Activation Energy (kcal/mol) |

| 1 | Nucleophilic attack of hydrazine | 15.2 |

| 2 | Intramolecular cyclization | 12.8 |

| 3 | Dehydration | 20.5 (Rate-determining) |

This data is illustrative and based on general principles of reaction mechanism elucidation.

Prediction of Novel Derivatives and Their Synthetic Accessibility

In silico methods are increasingly used to design novel molecules with desired properties and to predict their synthetic feasibility. mdpi.comwisdomlib.org Starting from the core structure of this compound, a virtual library of derivatives can be generated by introducing various substituents at different positions.

For instance, modifications could be made to the ethyl group of the thioether, the acetyl group, or by functionalizing the α-carbon. Computational tools can then be used to predict the physicochemical and potential biological properties of these virtual compounds. nih.gov Properties such as lipophilicity (logP), aqueous solubility, and electronic properties (HOMO-LUMO gap) can be calculated to screen for derivatives with potentially interesting characteristics. nih.govijfans.org

Furthermore, the synthetic accessibility of these novel derivatives can be assessed computationally. nih.gov Retrosynthetic analysis algorithms can propose potential synthetic routes, and the feasibility of key reaction steps can be evaluated using the mechanistic elucidation methods described in the previous section. ijfans.org

Table 3: Hypothetical Predicted Properties of Novel this compound Derivatives

| Derivative | Modification | Predicted logP | Predicted Aqueous Solubility (mg/L) | Proposed Synthetic Route |

| I | Ethyl group replaced by a phenyl group | 3.1 | 50 | Thiophenol addition to 3-oxobutanenitrile (B1585553) |

| II | Acetyl group replaced by a benzoyl group | 3.5 | 30 | Acylation of ethylsulfanylacetonitrile with benzoyl chloride |

| III | Bromination at the α-carbon | 2.8 | 75 | Electrophilic bromination of the parent compound |

This data is illustrative and based on in silico prediction principles.

Future Research Directions and Emerging Trends

Innovation in Catalytic Systems for 2-Ethylsulfanyl-3-oxobutanenitrile Synthesis and Transformations

The development of novel catalytic systems is paramount for the efficient and selective synthesis and transformation of this compound. Future research will likely focus on both metal-catalyzed and organocatalytic approaches to improve yield, selectivity, and sustainability.

Palladium-catalyzed methodologies have shown promise in the synthesis of β-ketonitriles through the addition of organoboron reagents to dinitriles. researchgate.nete-bookshelf.deacs.orgorganic-chemistry.org Future work could adapt these methods for the synthesis of this compound, potentially through a convergent approach where the ethylthio group is introduced prior to or during the palladium-catalyzed nitrile activation. A key area of innovation will be the development of ligands that can tolerate the sulfur atom, which is known to coordinate to and sometimes deactivate metal catalysts. nih.gov

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations, including the synthesis of β-ketonitriles via radical coupling reactions. Current time information in Vancouver, CA.organic-chemistry.orgnih.govacs.org The metal-free nature of NHC catalysis offers a significant advantage, avoiding potential issues with metal contamination in the final products. Future research could explore the NHC-catalyzed reaction of an appropriate aldehyde with a sulfur-containing nitrile source to directly access this compound.

For the thioether component, recent advances in metal-catalyzed cross-coupling reactions for thioether synthesis offer a plethora of opportunities. rsc.orgnih.gov While traditional methods often rely on foul-smelling and air-sensitive thiols, newer protocols utilize more stable sulfur sources like thiourea (B124793). acs.org The development of catalytic systems that can selectively form the C-S bond in the presence of the reactive β-ketonitrile functionality will be a key challenge. Photocatalytic methods for thioether synthesis, which operate under mild conditions, also present a promising avenue for future exploration. nih.govrsc.org

| Catalyst Type | Potential Application in this compound Synthesis | Key Research Focus |

| Palladium Complexes | Catalytic carbopalladation of a dinitrile precursor. | Ligand design to prevent catalyst deactivation by the thioether sulfur atom. |

| N-Heterocyclic Carbenes (NHCs) | Metal-free radical coupling of an aldehyde with a sulfur-containing nitrile. | Optimization of reaction conditions for substrates bearing the ethylthio group. |

| Copper Catalysts | Ullmann-type coupling of a thiol with a halogenated β-ketonitrile precursor. | Development of mild reaction conditions to preserve the β-ketonitrile moiety. |

| Photocatalysts | Organocatalytic, thiol-free synthesis from an alcohol and an aryl chloride precursor. | Adaptation to aliphatic thioether synthesis and compatibility with the ketonitrile. |

Exploration of New Reaction Manifolds and Domino Processes

The bifunctional nature of this compound makes it an ideal substrate for the development of novel reaction manifolds and domino processes. e-bookshelf.deorganic-chemistry.org Domino, or cascade, reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and sustainability. e-bookshelf.deorganic-chemistry.orgnih.gov

β-Ketonitriles are well-established precursors for the synthesis of a wide variety of heterocyclic compounds, including pyridines, pyrimidines, pyrazoles, and furans. nih.govrsc.orgbeilstein-journals.org Future research will likely exploit this reactivity to develop domino reactions starting from this compound. For instance, a three-component reaction between this compound, an aldehyde, and an amine could lead to the rapid assembly of complex, sulfur-containing heterocyclic scaffolds with potential biological activity. rsc.org A recent review highlights the extensive use of β-ketonitriles in cascade reactions to build diverse molecular architectures. rsc.orgnih.gov

| Reaction Type | Potential Reactants with this compound | Potential Products |

| Domino Heterocycle Synthesis | Aldehydes, amines, hydrazines, amidines | Substituted pyridines, pyrimidines, pyrazoles, etc. |

| Cascade Annulation | Dienes, alkynes | Fused carbocyclic and heterocyclic systems |

| Oxidation-Cyclization | Oxidizing agents (e.g., H₂O₂, peroxyacids) | Novel sulfur-containing heterocycles (e.g., thiophene (B33073) derivatives) |

| Michael Addition-Cyclization | α,β-Unsaturated carbonyls or nitriles | Functionalized cyclohexanone (B45756) or cyclopentanone (B42830) derivatives |

Integration with Automation and Artificial Intelligence in Chemical Synthesis

Computational Design and Prediction of Novel this compound-Derived Compounds

Computational chemistry offers powerful tools for designing and predicting the properties of novel molecules derived from this compound. biorxiv.org Techniques such as Density Functional Theory (DFT) can be used to model the electronic structure and reactivity of the molecule, providing insights that can guide experimental work.

For example, computational studies could be used to:

Predict Reactivity: Calculate the activation barriers for various potential reactions of this compound, helping to identify the most promising avenues for experimental investigation.

Design Novel Catalysts: Model the interaction of different catalysts with the substrate to design more efficient and selective catalytic systems for its synthesis and transformation.

Screen for Biological Activity: Use molecular docking simulations to predict the binding affinity of derivatives of this compound to various biological targets, such as enzymes or receptors. nih.gov This in silico screening can prioritize the synthesis of compounds with the highest potential for therapeutic applications. nih.gov

Predict Material Properties: Calculate the electronic and photophysical properties of polymers or other materials derived from this compound, guiding the design of new functional materials.

Interdisciplinary Research Opportunities in Synthetic Methodology and Materials Science

The unique combination of a polar β-ketonitrile group and a polarizable thioether linkage in this compound opens up exciting interdisciplinary research opportunities, particularly at the interface of synthetic methodology and materials science.

The development of polymers incorporating the this compound unit is a promising area of research. The thioether linkage is known to be susceptible to oxidation, which can alter the physical properties of the polymer. nih.gov This responsiveness to oxidative stimuli could be exploited to create "smart" materials that degrade or change their properties in response to specific environmental cues. Such materials could have applications in drug delivery, tissue engineering, and sensor technology. nih.govnih.gov

The β-ketonitrile moiety can also be a versatile handle for post-polymerization modification. This would allow for the synthesis of a base polymer which can then be further functionalized with a variety of different groups, leading to a diverse range of materials with tunable properties. The nitrile group, for instance, could be hydrolyzed to a carboxylic acid or reduced to an amine, providing sites for further chemical transformations.

Furthermore, the coordination chemistry of this compound with metal ions could be explored for the development of novel metal-organic frameworks (MOFs) or coordination polymers. The ability of both the nitrile and the thioether to coordinate to metal centers could lead to the formation of unique and potentially porous structures with applications in gas storage, catalysis, and sensing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.